1-(4-bromophenyl)-N-methylpiperidin-4-amine dihydrochloride
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Overview
Description
1-(4-bromophenyl)-N-methylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a methylamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-methylpiperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts or ring opening of aziridines under the action of N-nucleophiles.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction where a suitable piperidine derivative reacts with a bromobenzene derivative under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves converting the free base form of the compound into its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the piperidine derivative.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
1-(4-bromophenyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)piperazine hydrochloride: Similar structure but lacks the methylamine group.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a piperidine ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and different substituents.
Uniqueness
1-(4-bromophenyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to its specific combination of a bromophenyl group, a piperidine ring, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2751611-78-4 |
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Molecular Formula |
C12H19BrCl2N2 |
Molecular Weight |
342.1 |
Purity |
95 |
Origin of Product |
United States |
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